molecular formula C40H42Cl2F4N10O5 B610109 Pimodivir hydrochloride hemihydrate CAS No. 1777721-70-6

Pimodivir hydrochloride hemihydrate

カタログ番号 B610109
CAS番号: 1777721-70-6
分子量: 889.73
InChIキー: WPLSKBKDOCXXMO-KIHJVYKPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pimodivir, also known as VX-787, JNJ-872, is a novel inhibitor of influenza virus replication that blocks the PB2 cap-snatching activity of the influenza viral polymerase complex. VX-787 binds the cap-binding domain of the PB2 subunit with a KD (dissociation constant) of 24 nM as determined by isothermal titration calorimetry (ITC). The cell-based EC50 (the concentration of compound that ensures 50% cell viability of an uninfected control) for VX-787 is 1.6 nM in a cytopathic effect (CPE) assay, with a similar EC50 in a viral RNA replication assay. VX-787 is active against a diverse panel of influenza A virus strains, including H1N1pdm09 and H5N1 strains, as well as strains with reduced susceptibility to neuraminidase inhibitors (NAIs).

科学的研究の応用

Antiviral Efficacy in Influenza A Treatment

  • Clinical Trials and Results: Pimodivir, a novel inhibitor of influenza virus polymerase basic protein 2, demonstrated significant effectiveness in reducing viral load in patients with acute uncomplicated influenza A. In the TOPAZ Trial, it was administered as monotherapy or in combination with oseltamivir, showing a significant decrease in the area under the curve of the viral load compared to placebo (Finberg et al., 2018).
  • Resistance Profiling: A comprehensive study on mutations to influenza virus PB2 that confer resistance to Pimodivir was conducted. This research is critical in evaluating new viral strains for potential resistance to Pimodivir (Soh et al., 2021).

Pharmacokinetics and Safety

  • Drug Interactions and Safety Profile: The pharmacokinetics and safety of Pimodivir, particularly in combination with Oseltamivir, were assessed in a Phase 1 open-label study involving healthy volunteers. This study provides insights into the feasibility of combination therapy (Deleu et al., 2018).

Susceptibility and Potency Assessment

  • Susceptibility of Influenza A Viruses: A study evaluated the susceptibility of a diverse range of influenza A viruses to Pimodivir, including seasonal and non-seasonal viruses, emphasizing its broad antiviral activity (Patel et al., 2021).

Potential Applications Beyond Influenza A

  • SARS-CoV-2 and Other Viral Infections: Research has explored the potential application of Pimodivir against other viruses, including SARS-CoV-2. Computational studies have suggested its effectiveness in binding to coronavirus proteins, indicating its potential beyond influenza A treatment (Kumer et al., 2021).

Future Directions in Drug Development

  • Novel Influenza Polymerase PB2 Inhibitors: Continuing research aims to expand the chemical space of known inhibitors like Pimodivir. New compounds are being synthesized and evaluated for their anti-influenza virus activity, contributing to the ongoing development of more effective antivirals (Zhang et al., 2019).

特性

CAS番号

1777721-70-6

製品名

Pimodivir hydrochloride hemihydrate

分子式

C40H42Cl2F4N10O5

分子量

889.73

IUPAC名

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate;dihydrochloride

InChI

InChI=1S/2C20H19F2N5O2.2ClH.H2O/c2*21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29;;;/h2*5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27);2*1H;1H2/t2*9?,10?,15-,16-;;;/m00.../s1

InChIキー

WPLSKBKDOCXXMO-KIHJVYKPSA-N

SMILES

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Pimodivir HCl;  Pimodivir hydrochloride;  Pimodivir hydrochloride hemihydrate; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pimodivir hydrochloride hemihydrate
Reactant of Route 2
Pimodivir hydrochloride hemihydrate
Reactant of Route 3
Pimodivir hydrochloride hemihydrate
Reactant of Route 4
Pimodivir hydrochloride hemihydrate
Reactant of Route 5
Pimodivir hydrochloride hemihydrate
Reactant of Route 6
Pimodivir hydrochloride hemihydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。